molecular formula C10H10N2O5 B3102122 2-(4-Formylbenzamido)ethyl nitrate CAS No. 141534-26-1

2-(4-Formylbenzamido)ethyl nitrate

Cat. No. B3102122
CAS RN: 141534-26-1
M. Wt: 238.2 g/mol
InChI Key: MEAJXPIXWKHNPY-UHFFFAOYSA-N
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Description

2-(4-Formylbenzamido)ethyl nitrate is a multifaceted biomedical compound . This compound has shown remarkable ability to prevent the proliferation of specific malignant cells and has been widely recognized for its anti-tumor properties . In addition, its potent antibacterial efficacy against specific bacterial strains has attracted widespread scientific interest .


Molecular Structure Analysis

The molecular formula of this compound is C10H10N2O5 . The InChI is InChI=1S/C10H10N2O5/c13-7-8-1-3-9 (4-2-8)10 (14)11-5-6-17-12 (15)16/h1-4,7H,5-6H2, (H,11,14) . The Canonical SMILES is C1=CC (=CC=C1C=O)C (=O)NCCO [N+] (=O) [O-] .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 238.19 . It appears as a solid powder . .

Scientific Research Applications

Environmental Impact of Nitrates

Nitrate as an Environmental Pollutant : Nitrates are widely used in agriculture as fertilizers and have become ubiquitous environmental pollutants. They are hypothesized to interfere with thyroid and steroid hormone homeostasis, affecting developmental and reproductive endpoints. The review by Poulsen et al. (2018) highlights the endocrine-disrupting properties of nitrate and calls for further investigation into its specific effects and mechanisms, emphasizing the need for advanced analytical methods for both exposure assessment and determination of endocrine biomarkers (Poulsen, Cedergreen, Hayes, & Hansen, 2018).

Nitrate in Agriculture and Biotechnology

Silver Nitrate in Plant Tissue Culture : Mahendran, Geetha, and Venkatachalam (2019) discuss the critical role of silver nitrate in plant growth and development through its application in plant tissue culture. Silver nitrate acts as an effective ethylene action inhibitor, enhancing micropropagation, somatic embryogenesis, and secondary metabolite production. The review also explores the application of silver nanoparticles in controlling microbial contaminants and promoting better plant growth and development (Mahendran, Geetha, & Venkatachalam, 2019).

Health Implications of Nitrate and Nitrite

Beneficial Effects in Type 2 Diabetes : Bahadoran et al. (2015) review experimental and clinical studies on the administration of nitrate/nitrite and its effects on type 2 diabetes and its complications. The altered metabolism of nitrate/nitrite in diabetes and their potential therapeutic benefits, including regulation of glucose homeostasis and improvement of vascular function, suggest that dietary nitrate/nitrite could serve as a compensatory mechanism for disrupted nitrate/nitrite/NO pathways in diabetes (Bahadoran, Ghasemi, Mirmiran, Azizi, & Hadaegh, 2015).

Environmental Nitrate and Reproductive Endocrinology : Edwards and Hamlin (2018) examine the impact of environmental nitrate on reproductive endocrinology. The review suggests that nitrate, through its conversion to nitrite and nitric oxide, could affect steroid hormone levels and reproductive outcomes, with potential non-monotonic dose-response curves indicating complex interactions within biological systems (Edwards & Hamlin, 2018).

properties

IUPAC Name

2-[(4-formylbenzoyl)amino]ethyl nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-7-8-1-3-9(4-2-8)10(14)11-5-6-17-12(15)16/h1-4,7H,5-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAJXPIXWKHNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCO[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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